molecular formula C16H16BrClN2O2 B5735344 2-BROMO-4-ETHOXY-5-METHOXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE

2-BROMO-4-ETHOXY-5-METHOXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE

Cat. No.: B5735344
M. Wt: 383.7 g/mol
InChI Key: UBRYSBPNBIRGEM-VXLYETTFSA-N
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Description

2-BROMO-4-ETHOXY-5-METHOXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes bromine, ethoxy, methoxy, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-ETHOXY-5-METHOXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE typically involves multiple steps. One common method starts with the bromination of 4-ethoxy-5-methoxybenzaldehyde to introduce the bromine atom at the 2-position. This is followed by the formation of the hydrazone derivative through the reaction with 4-chlorophenylhydrazine under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-ETHOXY-5-METHOXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce amines

Scientific Research Applications

2-BROMO-4-ETHOXY-5-METHOXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-BROMO-4-ETHOXY-5-METHOXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other biomolecules. This can lead to changes in cellular processes and physiological responses, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE: Similar in structure but with a hydroxyl group instead of an ethoxy group.

    2-BROMO-4-METHOXYBENZALDEHYDE: Lacks the ethoxy group and has a simpler structure.

    2-BROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE: Similar but with different positioning of the ethoxy and methoxy groups.

Uniqueness

The uniqueness of 2-BROMO-4-ETHOXY-5-METHOXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE lies in its combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

N-[(E)-(2-bromo-4-ethoxy-5-methoxyphenyl)methylideneamino]-4-chloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O2/c1-3-22-16-9-14(17)11(8-15(16)21-2)10-19-20-13-6-4-12(18)5-7-13/h4-10,20H,3H2,1-2H3/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRYSBPNBIRGEM-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C=NNC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)Br)/C=N/NC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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